2-Amino-3-(1-benzofuran-2-yl)propanoic acid

Description

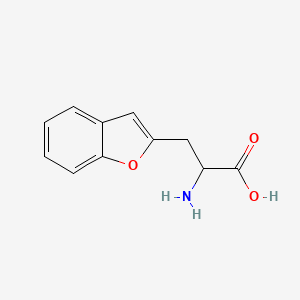

2-Amino-3-(1-benzofuran-2-yl)propanoic acid is a non-proteinogenic amino acid featuring a benzofuran moiety substituted at the β-carbon of the alanine backbone. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol (CAS: 1270272-65-5) . This compound is structurally analogous to natural amino acids like tryptophan but replaces the indole ring with benzofuran, altering electronic properties and biological interactions. Limited data on its synthesis or applications are available in the provided evidence, but its enantiomeric form, (3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid, has been cataloged with similar physicochemical properties .

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

2-amino-3-(1-benzofuran-2-yl)propanoic acid |

InChI |

InChI=1S/C11H11NO3/c12-9(11(13)14)6-8-5-7-3-1-2-4-10(7)15-8/h1-5,9H,6,12H2,(H,13,14) |

InChI Key |

LXXYHBLGLDQIEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Benzofuranyl Acetic Acid Intermediates

This route involves the synthesis of benzofuranyl acetic acid derivatives, which are then converted to the target amino acid.

Step 1: Synthesis of 2-(Benzofuran-2-yl)acetic acid

Two scalable methods are reported:- Method A: Sonogashira coupling of 2-bromoacetophenone derivatives followed by cyclization to form the benzofuran ring and oxidation to the acetic acid.

- Method B: Willgerodt–Kindler rearrangement of methyl ketones derived from salicylic aldehyde and bromoacetone under basic conditions, followed by thioamide formation and hydrolysis to yield benzofuranyl acetic acid.

Yields of benzofuranyl acetic acid reach up to 90% on gram scale after purification.

Step 2: Amidation and Alpha Alkylation

The benzofuranyl acetic acid is subjected to amidation reactions with amines (e.g., aminophenols) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form amides, which can be further transformed. Alpha alkylation can introduce the amino acid side chain.Step 3: Final Conversion to this compound

The amino acid moiety is introduced typically via alkylation or substitution reactions on the benzofuranyl acetic acid or its derivatives, followed by deprotection and purification steps.

This multi-step strategy is well-documented for its scalability and relatively high yields, making it suitable for producing the target compound for biological studies.

Direct Amino Acid Synthesis via Hydrolysis and Coupling Reactions

An alternative approach involves direct coupling of benzofuran carboxylic acid derivatives with amino acid precursors:

- Starting Materials: Benzofuran-2-carboxylic acid derivatives and protected amino acid esters or salts.

- Reaction Conditions: Use of coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in polar aprotic solvents like dimethylformamide (DMF), often in the presence of bases like triethylamine.

- Hydrolysis: Post-coupling hydrolysis under acidic conditions (e.g., formic acid or hydrochloric acid) to remove protecting groups and yield the free amino acid hydrochloride salt.

This method benefits from fewer steps and can be carried out sequentially without isolating intermediates, improving efficiency. The use of various solvents (hydrocarbon, ether, ester, polar aprotic, chloro solvents) and acids (organic and inorganic) allows optimization for yield and purity.

Synthesis of Hydrochloride Salt Form

The hydrochloride salt of this compound is often prepared for improved stability and handling:

- Method: The free acid is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

- Purification: Crystallization and washing steps yield the pure salt form suitable for research use.

- Properties: Molecular formula C11H12ClNO3, molecular weight 241.67 g/mol.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1-benzofuran-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride is employed in diverse scientific research fields:

- Organic Synthesis: It serves as a building block in synthesizing more complex organic molecules. It can undergo typical amino acid reactions, which are crucial in synthesizing more complex organic molecules.

- Medicinal Chemistry: It is used as a precursor for synthesizing other compounds, such as polypeptides.

- Biochemistry: It is valuable as a precursor for synthesizing biologically relevant molecules such as lysine and polypeptides.

This compound exhibits significant biological activity, particularly as a potential neuroprotective agent:

- Neuroprotective Agent: Its structural features suggest possible interactions with neurotransmitter systems, particularly those involving glutamate receptors. It may influence glutamate receptor activity, which is critical for learning and memory processes. Its antioxidant properties could mitigate oxidative stress in neuronal cells, indicating its potential therapeutic role in conditions like Alzheimer's disease.

- Antimicrobial and Anticancer Research: Methyl 2-amino-3-(1-benzofuran-2-yl)propanoate hydrochloride is studied for its potential biological activities, including antimicrobial and anticancer properties. Benzofuran derivatives are explored for their potential as anticancer agents, anti-inflammatories, and antimicrobials.

Interactions with Biological Systems

Studies on the interactions of this compound hydrochloride with biological systems suggest it may interact with various receptors involved in neurotransmission. For instance, it may influence glutamate receptor activity, which is critical for learning and memory processes.

Similar Compounds

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Differences

- Benzofuran vs. Indole/Thiophene: The benzofuran group in the target compound differs from indole (in tryptophan) by replacing the pyrrole nitrogen with oxygen, reducing hydrogen-bonding capacity but retaining aromaticity .

- Halogenated Derivatives : The difluorophenyl () and diiodophenyl () analogs exhibit enhanced lipophilicity and steric bulk, which may improve membrane permeability or metabolic stability but reduce aqueous solubility .

Physicochemical Properties

- The benzofuran compound’s calculated LogP (∼2.09, inferred from ) suggests moderate lipophilicity, comparable to tryptophan (LogP ∼-1.06) but lower than difluorophenyl derivatives (LogP ∼1.5–2.5) .

Biological Activity

2-Amino-3-(1-benzofuran-2-yl)propanoic acid, also known as a derivative of benzofuran, has garnered attention in recent research for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a benzofuran moiety attached to a propanoic acid backbone, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly glutamate receptors. This interaction may modulate synaptic transmission and exhibit antioxidant properties, making it a candidate for neuroprotective applications in conditions such as Alzheimer's disease .

Neuroprotective Effects

Research indicates that this compound may act as a neuroprotective agent. It has shown potential in:

- Modulating glutamate receptor activity : This modulation is crucial for learning and memory processes.

- Exhibiting antioxidant properties : These properties can mitigate oxidative stress in neuronal cells, which is beneficial in neurodegenerative conditions .

Antimicrobial Properties

In addition to its neuroprotective effects, this compound has been studied for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain pathogens:

| Pathogen | MIC Value (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0195 |

| Escherichia coli | 0.0048 |

| Candida albicans | 0.039 |

These findings indicate a broad spectrum of activity against both bacterial and fungal strains .

Case Studies and Research Findings

- Neuroprotective Studies : In vitro studies have demonstrated that compounds structurally similar to this compound can enhance neuronal survival under oxidative stress conditions. These studies highlight the compound's potential as a therapeutic agent in neurodegenerative diseases.

- Antimicrobial Studies : A recent study evaluated the efficacy of various benzofuran derivatives against Fusarium oxysporum, revealing that modifications in the benzofuran core significantly influenced antimicrobial potency. The results showed promising activity with MIC values comparable to established antifungal agents .

Synthesis and Applications

The synthesis of this compound typically involves multi-step synthetic pathways including nucleophilic substitutions and condensation reactions. These methods are crucial for producing the compound in sufficient purity for biological testing .

Potential Applications

Given its diverse biological activities, this compound could have several applications:

- Neuroprotective drug development : Targeting neurodegenerative diseases like Alzheimer's.

- Antimicrobial agents : Developing new treatments for bacterial and fungal infections.

Q & A

Q. What are the recommended synthetic strategies for 2-Amino-3-(1-benzofuran-2-yl)propanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Multi-step organic synthesis is typically employed, starting with functionalization of the benzofuran ring. Key steps include:

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to protect the amino group during coupling reactions .

- Coupling Reactions : Condensation of benzofuran derivatives with amino acid precursors under controlled pH and temperature (e.g., 4°C to room temperature) to avoid racemization .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate enantiomerically pure forms (>95% purity) .

Critical Parameters : Solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., Pd/C for hydrogenation), and reaction time significantly impact yield (typically 60-80%) and stereochemical integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR to confirm substituent positions on the benzofuran ring and propanoic acid backbone .

- IR : Identify carboxylic acid (-COOH) and amino (-NH) functional groups via characteristic stretches (e.g., 1700 cm for C=O) .

- Computational Modeling :

- Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and optimize reaction pathways .

- Molecular docking simulations to assess binding affinity with enzymatic targets like tyrosine hydroxylase .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address:

- Batch Consistency Analysis : Use LC-MS to verify compound purity (>98%) and rule out side products (e.g., oxidized derivatives) .

- Dose-Response Curves : Perform EC/IC assays under standardized conditions (pH 7.4, 37°C) to compare potency across studies .

- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 2-Amino-3-(thiophen-2-yl)propanoic acid) to identify substituent-dependent trends in activity .

Q. How does substitution on the benzofuran ring modulate enzymatic interactions, and what computational models validate these effects?

- Methodological Answer : Substituents (e.g., halogens, methoxy groups) alter lipophilicity and steric hindrance, impacting target engagement:

- Case Study :

| Substituent | Enzymatic Target | Binding Affinity (K) | Biological Effect |

|---|---|---|---|

| -H (Parent) | Tyrosine Hydroxylase | 12.3 µM | Moderate inhibition |

| -Cl | Monoamine Oxidase A | 5.7 µM | Enhanced selectivity |

| -OCH | DOPA Decarboxylase | 8.9 µM | Reduced activity |

| Data extrapolated from analogues in |

- Validation Tools :

- Molecular Dynamics (MD) simulations to track conformational changes in enzyme active sites .

- QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity based on substituent electronic parameters (e.g., Hammett constants) .

Q. What methodologies optimize enantiomeric purity for pharmacological studies?

- Methodological Answer :

- Chiral Resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) to separate R/S enantiomers .

- Asymmetric Synthesis : Employ biocatalysts (e.g., immobilized phenylalanine ammonia-lyase) for stereoselective amination, achieving >99% enantiomeric excess (ee) .

- Quality Control : Polarimetry or circular dichroism (CD) spectroscopy to confirm optical purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.